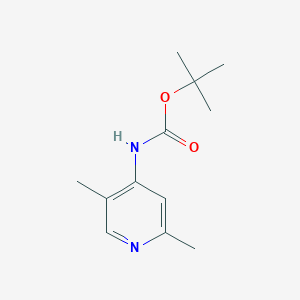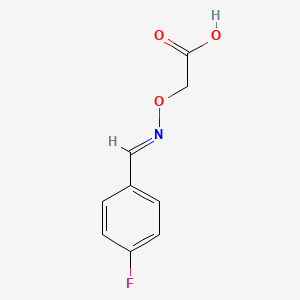
2-(((4-Fluorobenzylidene)amino)oxy)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-Fluorobenzylidene)amino)oxy)acetic acid is a member of the class of hydroxylamines that is acetic acid substituted at position 2 by an aminooxy group. This compound is known for its ability to inhibit aminobutyrate aminotransferase activity in vivo, resulting in increased levels of gamma-aminobutyric acid in tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Fluorobenzylidene)amino)oxy)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with 4-fluorobenzaldehyde under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4-Fluorobenzylidene)amino)oxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(((4-Fluorobenzylidene)amino)oxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications in conditions related to gamma-aminobutyric acid dysregulation, such as epilepsy and anxiety disorders.
Mécanisme D'action
The mechanism of action of 2-(((4-Fluorobenzylidene)amino)oxy)acetic acid involves the inhibition of aminobutyrate aminotransferase, an enzyme responsible for the breakdown of gamma-aminobutyric acid. By inhibiting this enzyme, the compound increases the levels of gamma-aminobutyric acid in tissues, which can have various physiological effects . The molecular targets and pathways involved include the gamma-aminobutyric acidergic system and related neurotransmitter pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((tert-Butoxycarbonylamino)oxy)acetic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a fluorobenzylidene group.
(4-((4-Fluorobenzylidene)amino)phenyl)acetic acid: Similar in structure but with a phenyl group instead of an aminooxy group.
Uniqueness
2-(((4-Fluorobenzylidene)amino)oxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit aminobutyrate aminotransferase and modulate gamma-aminobutyric acid levels sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H8FNO3 |
|---|---|
Poids moléculaire |
197.16 g/mol |
Nom IUPAC |
2-[(E)-(4-fluorophenyl)methylideneamino]oxyacetic acid |
InChI |
InChI=1S/C9H8FNO3/c10-8-3-1-7(2-4-8)5-11-14-6-9(12)13/h1-5H,6H2,(H,12,13)/b11-5+ |
Clé InChI |
HFMNVUQGFFDJML-VZUCSPMQSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/OCC(=O)O)F |
SMILES canonique |
C1=CC(=CC=C1C=NOCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
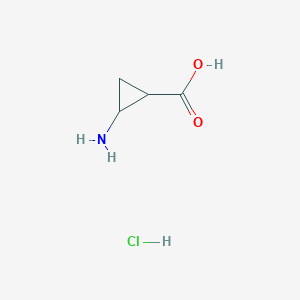
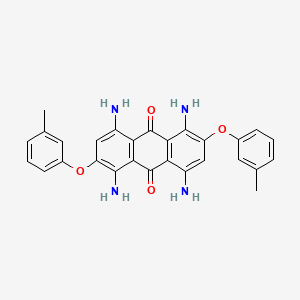
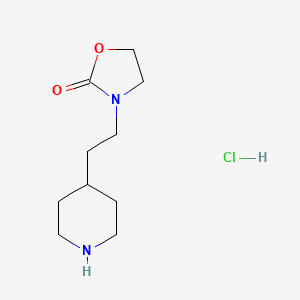
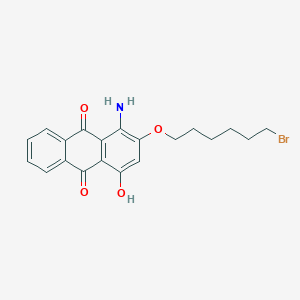


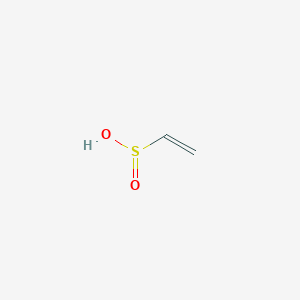

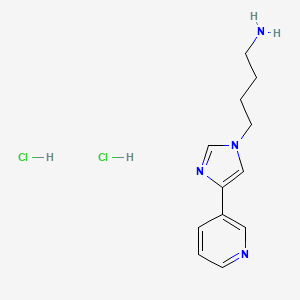
![2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13136329.png)
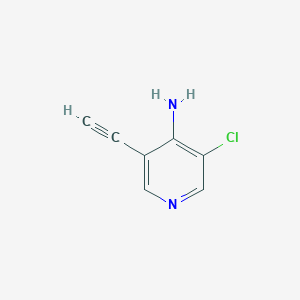
![9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt](/img/structure/B13136334.png)
